![molecular formula C13H13FO2 B2440473 3-(4-Fluoro-3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287309-98-0](/img/structure/B2440473.png)

3-(4-Fluoro-3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

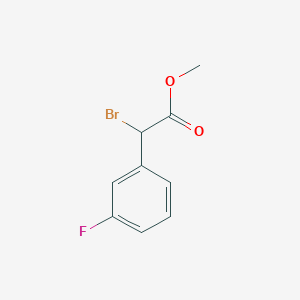

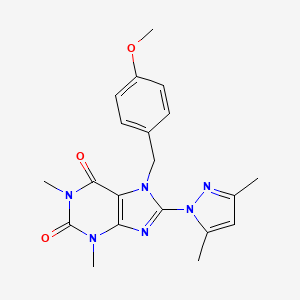

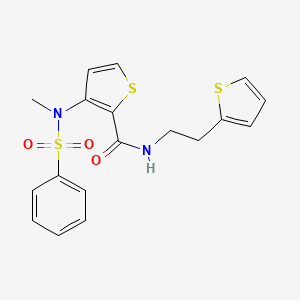

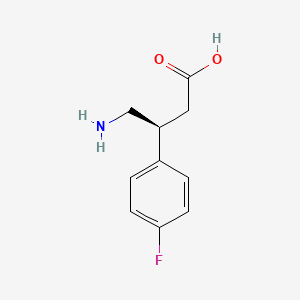

3-(4-Fluoro-3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid , commonly referred to as F-BCP , is a bicyclic organic compound. It features a unique bridged pentane ring system with a carboxylic acid functional group attached to one of the bridgehead carbons. The fluorine substitution at the para position of the phenyl ring enhances its physicochemical properties and provides opportunities for diverse applications .

Synthesis Analysis

The synthesis of F-BCP involves several steps. A practical and scalable approach has been developed, allowing for efficient production. One such method includes the reaction of 3-(4-fluoro-3-methylphenyl)propionic acid with lithium diisopropylamide (LDA) to form the corresponding lithium enolate. Subsequent intramolecular cyclization generates the bicyclo[1.1.1]pentane core. The fluorine substituent is introduced via a halogenation step, resulting in F-BCP .

Molecular Structure Analysis

The molecular structure of F-BCP consists of a bicyclo[1.1.1]pentane framework with a carboxylic acid group attached to one of the bridgehead carbons. The fluorine atom is positioned ortho to the carboxylic acid group on the phenyl ring. The rigid and compact structure of F-BCP contributes to its stability and unique properties .

Chemical Reactions Analysis

F-BCP can participate in various chemical reactions due to its functional groups. These reactions include esterification, amidation, and nucleophilic substitutions. Researchers have explored its reactivity in the context of drug development and supramolecular chemistry .

Physical and Chemical Properties Analysis

Mechanism of Action

The exact mechanism of action for F-BCP depends on its specific application. For instance, when incorporated into the structure of the anti-inflammatory drug Flurbiprofen, F-BCP may influence drug binding, solubility, or metabolic stability. Further studies are needed to elucidate its precise mode of action .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-(4-fluoro-3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FO2/c1-8-4-9(2-3-10(8)14)12-5-13(6-12,7-12)11(15)16/h2-4H,5-7H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROBZMNTVIOIOMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C23CC(C2)(C3)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2440390.png)

![Ethyl 4-([1,1'-biphenyl]-4-ylcarboxamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2440391.png)

![1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2440392.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2440398.png)

![5-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrimidin-2-amine](/img/structure/B2440406.png)

![3-[(4-chlorophenyl)methyl]-N-(3-morpholin-4-ylpropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)